Cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

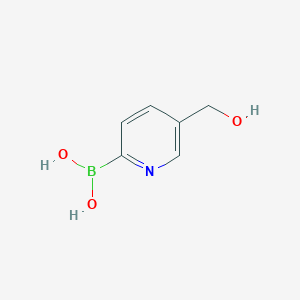

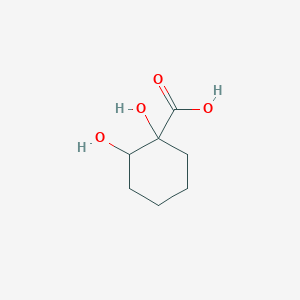

Cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI), also known as cis,cis-muconic acid, is a chemical compound that has been widely studied due to its potential applications in various fields. This compound is a key intermediate in the catabolism of several aromatic compounds, and it has also been identified as a potential building block for the production of bio-based chemicals.

Wirkmechanismus

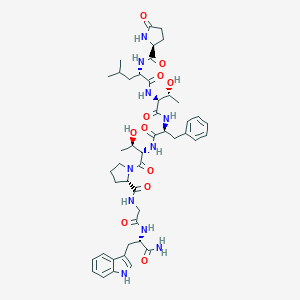

The mechanism of action of cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI) involves its conversion into muconolactone by the enzyme muconolactone isomerase. Muconolactone is then converted into muconate by the enzyme muconate lactonizing enzyme. Muconate is then converted into 3-oxoadipate by the enzyme muconate cycloisomerase. 3-oxoadipate is then converted into acetyl-CoA and succinyl-CoA, which can be used in the citric acid cycle for energy production.

Biochemische Und Physiologische Effekte

Cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI) has been shown to have no significant toxic effects on humans or animals. However, it can cause irritation to the skin and eyes upon contact. In terms of its biochemical effects, this compound has been shown to inhibit the growth of certain bacteria, such as Pseudomonas putida and Acinetobacter sp. This inhibition is thought to be due to the disruption of the citric acid cycle, which is essential for bacterial growth.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI) in lab experiments is its availability and relatively low cost. It can be easily synthesized using common laboratory reagents. Another advantage is its stability, which allows for long-term storage without degradation. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Zukünftige Richtungen

There are several future directions for the study of cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI). One direction is the development of new methods for the synthesis of this compound, with a focus on improving the yield and purity of the product. Another direction is the exploration of its potential applications in the production of bio-based chemicals, such as adipic acid and terephthalic acid. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on bacterial growth.

Synthesemethoden

Cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI) can be synthesized through several methods. One of the most common methods is the oxidation of cyclohexene with potassium permanganate in the presence of sulfuric acid. This method yields Cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI)nic acid as the major product. Another method involves the hydrolysis of muconic acid dimethyl ester using sodium hydroxide. This method yields a mixture of Cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI)nic acid and trans,trans-muconic acid. The purity of the product can be improved through recrystallization.

Wissenschaftliche Forschungsanwendungen

Cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI) has been widely studied for its potential applications in various fields. In the field of biotechnology, this compound has been identified as a potential building block for the production of bio-based chemicals. It can be converted into adipic acid, which is used in the production of nylon. It can also be converted into terephthalic acid, which is used in the production of polyester.

In the field of environmental science, cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI) has been studied for its role in the catabolism of several aromatic compounds. It is a key intermediate in the catabolism of benzoate, toluene, and phenol. Understanding the mechanism of action of this compound can help in the development of bioremediation strategies for the removal of aromatic compounds from contaminated environments.

Eigenschaften

CAS-Nummer |

138002-07-0 |

|---|---|

Produktname |

Cyclohexanecarboxylic acid, 1,2-dihydroxy-(9CI) |

Molekularformel |

C7H12O4 |

Molekulargewicht |

160.17 g/mol |

IUPAC-Name |

1,2-dihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C7H12O4/c8-5-3-1-2-4-7(5,11)6(9)10/h5,8,11H,1-4H2,(H,9,10) |

InChI-Schlüssel |

BFEVGTMIYGOLSI-UHFFFAOYSA-N |

SMILES |

C1CCC(C(C1)O)(C(=O)O)O |

Kanonische SMILES |

C1CCC(C(C1)O)(C(=O)O)O |

Synonyme |

Cyclohexanecarboxylic acid, 1,2-dihydroxy- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.